3-Chloro-4-methylpyridin-2-amine

Catalog No.
S1899786
CAS No.
56960-76-0
M.F
C6H7ClN2
M. Wt
142.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-methylpyridin-2-amine

CAS Number

56960-76-0

Product Name

3-Chloro-4-methylpyridin-2-amine

IUPAC Name

3-chloro-4-methylpyridin-2-amine

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

InChI

InChI=1S/C6H7ClN2/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3,(H2,8,9)

InChI Key

ATBLRRXUGPZNKX-UHFFFAOYSA-N

SMILES

CC1=C(C(=NC=C1)N)Cl

Canonical SMILES

CC1=C(C(=NC=C1)N)Cl
  • Organic synthesis: 3-Chloro-4-methylpyridin-2-amine possesses a chlorinated pyridine ring and an amine group, which are functional groups commonly used in organic synthesis. The presence of these groups could make it a valuable intermediate for the synthesis of more complex molecules with desired properties [].
  • Medicinal chemistry: Pyridine derivatives are known to have a wide range of biological activities. The introduction of a chlorine atom and a methyl group on the pyridine ring can alter the electronic properties of the molecule, potentially leading to new medicinal properties. Research could explore its potential as a lead compound for drug discovery [].
  • Material science: Nitrogen-containing heterocyclic compounds like 3-Chloro-4-methylpyridin-2-amine can be used as building blocks in the design of new functional materials. Research could investigate its potential applications in areas like organic electronics or coordination chemistry [].

3-Chloro-4-methylpyridin-2-amine is an organic compound belonging to the pyridine family, characterized by a chlorine atom at the 3-position, a methyl group at the 4-position, and an amino group at the 2-position of the pyridine ring. This compound is known for its diverse reactivity and serves as a significant intermediate in various chemical syntheses, particularly in pharmaceutical applications. The presence of the amino group imparts basic properties, allowing it to participate in acid-base reactions, while the chlorine atom and methyl group influence its reactivity and solubility characteristics.

As with most chemicals, it is advisable to handle 3-Amino-2-chloro-4-methylpyridine with caution due to its unknown properties. Here are some general safety considerations:

  • Limited information: The lack of comprehensive data on its properties necessitates treating it as a potentially hazardous material.
  • Potential toxicity: Amines can exhibit varying degrees of toxicity. Without specific data, assume potential harm upon ingestion, inhalation, or skin contact.
  • Potential flammability: Organic compounds containing aromatic rings can be flammable. However, specific flammability data for this compound is unavailable.
, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Amidation: The compound can react with acyl chlorides or anhydrides to form amides.
  • Cyclization: It can undergo cyclization reactions to form more complex structures.
  • Bromination: The compound can be brominated at various positions under specific conditions.
  • Demethylation: This reaction involves removing the methyl group from the compound to yield derivatives with different properties.

These reactions make 3-Chloro-4-methylpyridin-2-amine a versatile building block in organic synthesis, especially in drug discovery and development.

3-Chloro-4-methylpyridin-2-amine exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the synthesis of nevirapine, an antiretroviral drug used for treating HIV/AIDS. Additionally, derivatives of this compound have been explored for their potential anticancer activities, particularly in developing pyrazolopyridine derivatives aimed at breast cancer treatment. Its biological significance is further underscored by its involvement in various medicinal chemistry applications.

The synthesis of 3-Chloro-4-methylpyridin-2-amine can be achieved through several methods:

  • From Malononitrile and Acetone: This method involves a regioselective approach using malononitrile and acetone as starting materials. The process typically includes heating these reactants under reflux conditions followed by chlorination to yield the desired product .
  • Via Substitution Reactions: Starting from 2-chloro-3-pyridinecarboxylic acid, substitution with cyclopropanamine leads to the formation of 3-Amino-2-chloro-4-methylpyridine as a key intermediate

    3-Chloro-4-methylpyridin-2-amine finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Key applications include:

    • Synthesis of Antiretroviral Drugs: It is integral to producing nevirapine, which is critical for HIV treatment.
    • Development of Anticancer Agents: The compound serves as a precursor for synthesizing pyrazolopyridine derivatives that show promise in cancer therapy.
    • Material Science: Its unique structure allows it to be used in developing new materials with specific properties.

Interaction studies involving 3-Chloro-4-methylpyridin-2-amine focus on its reactivity with various biological targets and other chemical entities. These studies help elucidate its mechanism of action in biological systems and its potential side effects when used as a pharmaceutical agent. Research often examines how this compound interacts with enzymes or receptors relevant to its therapeutic applications.

Several compounds share structural similarities with 3-Chloro-4-methylpyridin-2-amine, making them relevant for comparison:

Compound NameCAS NumberSimilarity IndexUnique Features
2-Chloro-5-methylpyridin-4-amine79055-62-20.83Contains a chlorine atom at a different position.
2-Chloro-6-methylpyridin-4-amine79055-63-30.77Variation in methyl positioning affects reactivity.
4-Amino-6-chloronicotinaldehyde1001756-21-30.72Features an aldehyde functional group.
4-Chloro-1H-pyrrolo[3,2-c]pyridine72093-11-90.80Contains a pyrrole ring which alters properties.

These compounds exhibit varying degrees of similarity due to differences in functional groups or positioning within the pyridine structure, highlighting the unique characteristics of 3-Chloro-4-methylpyridin-2-amine.

XLogP3

1.5

Wikipedia

2-Amino-3-chloro-4-picoline

Dates

Modify: 2023-08-16

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